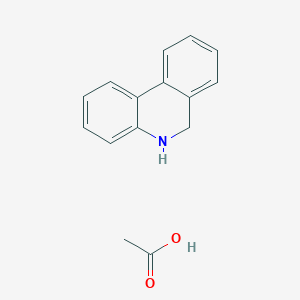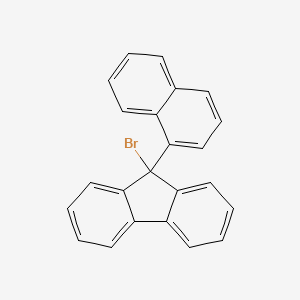
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene is an organic compound that belongs to the class of brominated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to the fluorene core, which is further substituted with a naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-(naphthalen-1-yl)-9h-fluorene typically involves the bromination of 9-(naphthalen-1-yl)-9h-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major product is the hydrogenated derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9-Bromo-9-(naphthalen-1-yl)-9h-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the aromatic structure play crucial roles in its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Bromo-10-(naphthalen-1-yl)anthracene
- 9-Bromoanthracene
- 9,10-Dibromoanthracene
Uniqueness
9-Bromo-9-(naphthalen-1-yl)-9h-fluorene is unique due to its specific substitution pattern and the presence of both fluorene and naphthalene moieties. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
6321-74-0 |
|---|---|
Molekularformel |
C23H15Br |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
9-bromo-9-naphthalen-1-ylfluorene |
InChI |
InChI=1S/C23H15Br/c24-23(20-15-7-9-16-8-1-2-10-17(16)20)21-13-5-3-11-18(21)19-12-4-6-14-22(19)23/h1-15H |
InChI-Schlüssel |
XAUSBDSEEKGDSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3(C4=CC=CC=C4C5=CC=CC=C53)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


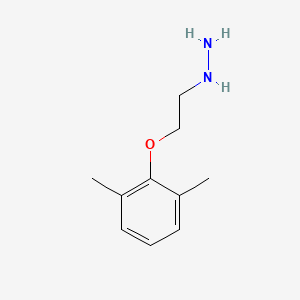

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)

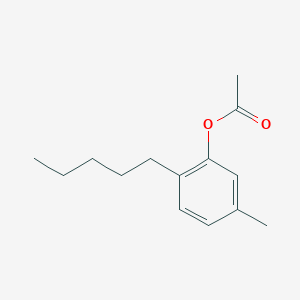
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
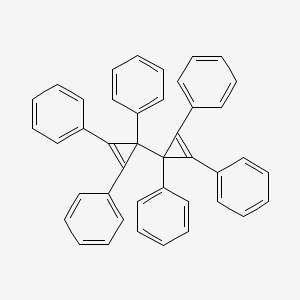

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)

